Helenien is a natural product found in Arnica montana, Tagetes patula, and Tagetes erecta with data available.
Helenien
CAS No.: 547-17-1
Cat. No.: VC21344077
Molecular Formula: C72H116O4
Molecular Weight: 1045.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 547-17-1 |
---|---|
Molecular Formula | C72H116O4 |
Molecular Weight | 1045.7 g/mol |
IUPAC Name | [(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate |
Standard InChI | InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-55,65-67H,13-38,49-50,56-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66+,67-/m0/s1 |
Standard InChI Key | YHGJHDJZIOYZIR-URPSFYETSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)O[C@@H]1CC(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)/C)/C)C |
SMILES | CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C |
Melting Point | 92°C |
Basic Information and Chemical Identity
Helenien, also known as lutein dipalmitate, is an esterified form of the carotenoid lutein. It represents a significant compound in the carotenoid family with distinctive chemical properties and biological functions.
Property | Information |
---|---|
Product Name | Helenien |
CAS Number | 547-17-1 |
Molecular Formula | C72H116O4 |
Molecular Weight | 1045.69 |
EINECS | 208-916-4 |
Product Category | Carotenoids |
Helenien is known by several synonyms in scientific literature and commercial contexts. These alternative names reflect its chemical structure and relationships with other compounds in the carotenoid family.
Synonyms of Helenien |
---|
Xantofyl palmitate |
(6'R)-beta,epsilon-carotene-3(R),3'(R)-diol dipalmitate |
Beta,epsilon-Carotene-3,3-diol, dihexadecanoate, (3R,3R,6R)- |
Beta-Carotene-4,4'-diol dipalmitate |
Xanthophyll dipalmitate |
(3R,3'R)-β,ε-Carotene-3,3'-diol dihexadecanoate |
Adaptinol |
Aptinol |
Heligal |
Lutein dipalmitate |
Dipalmitoyllutein |
Chemical Structure and Physical Properties
Helenien possesses a complex molecular structure characteristic of carotenoids, with additional ester groups that influence its physicochemical properties.
Structural Characteristics
The IUPAC name of Helenien is [(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate. Its structure includes two cyclic end groups (one beta- and one alpha-ionone ring) and the basic C40 isoprenoid structure common to all carotenoids . The compound represents a dipalmitate ester of lutein, where two palmitic acid molecules are esterified to the hydroxyl groups of lutein.
Physical Properties
Helenien exhibits specific physical properties that distinguish it from free lutein and other carotenoids.
Physical Property | Value |
---|---|
Physical Description | Powder |
Melting Point | 82 °C |
Boiling Point | 949.7±65.0 °C (Predicted) |
Density | 0.96±0.1 g/cm³ (Predicted) |
LogP | 28.331 (Estimated) |
Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
Natural Sources and Occurrence
Helenien occurs naturally in various plant sources and has been identified in human biological samples, suggesting its important role in both plant and human biology.
Plant Sources
The primary natural sources of Helenien include:
-
Marigold flowers (Tagetes erecta and Tagetes patula) - These plants are rich sources of lutein esters, with Helenien being one of the predominant forms .
-
Inula helenium L. (elecampane) - This perennial plant contains various carotenoids including lutein derivatives .
-
Physalis Alkekengi (Chinese Lantern plant) - Research has shown that during the ripening process of this plant's calyx, lutein transforms into Helenien as the calyx transitions from yellow to red.
Occurrence in Human Biology
Helenien has been identified in human plasma , suggesting its importance in human metabolism. After consumption and absorption, Helenien is converted back to lutein in the human body, which may contribute to various health benefits associated with lutein consumption.
Biological Activities and Mechanisms of Action
Helenien demonstrates diverse biological activities that make it a compound of significant research interest.
Antioxidant Activity
Helenien functions as an antioxidant β-carotene found in both plant sources and human plasma . Its antioxidant properties are crucial in mitigating oxidative stress, which is linked to various chronic diseases. Studies have demonstrated that this compound can inhibit the production of reactive oxygen species (ROS).
Anti-inflammatory Properties
Research indicates that Helenien can inhibit inflammatory mediators, making it a promising candidate for treating inflammatory conditions. Studies have shown that it reduces the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) in various cell lines.
Antimicrobial Properties
Helenien has demonstrated antibacterial and antifungal activities against various pathogens. These properties suggest potential applications in antimicrobial treatments and interventions.
Synthesis and Production Methods
Helenien can be obtained through natural extraction from plant sources or synthesized through chemical methods.
Extraction from Natural Sources
Helenien is commonly extracted from marigold flowers (Tagetes species), particularly Tagetes erecta . The extraction typically involves organic solvents to isolate the carotenoid esters from plant material.
Chemical Synthesis
Helenien can be synthesized through the esterification of lutein with palmitic acid. One study described the synthesis of lutein diesters, including lutein dipalmitate, using acid anhydrides and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction was conducted at ambient temperature in an inert argon atmosphere and in the absence of light for 24 hours.
Purification Methods
After synthesis or extraction, Helenien can be purified using various methods, including solid-phase extraction (SPE). In one reported method, C18 SPE cartridges were used with a series of solvent washes to isolate pure lutein dipalmitate .
Quantitative Studies and Analytical Methods
Several studies have focused on the quantitative analysis of Helenien in different plant sources and its analytical identification.
Content in Plant Sources
A study on carotenoids from ten marigold cultivars identified lutein dipalmitate (Helenien) as one of the predominant lutein-diesters in the flower petals . Among the cultivars studied, those designated as "Superboy Orange" and "Durango Red" were found to be ideal candidates for lutein extraction, with the potential to produce significant lutein yields.
In another study focusing on Inula helenium, researchers determined the carotenoid content in different parts of the plant:
Sample | Total Carotenoid Content (mg/100 g wet plant material) |
---|---|
Ligulate flowers | 47.7 |
Tubular flowers | 9.9 |
Leaves | 4.87 |
Inflorescences | 11.78 |
The study found that lutein and its derivatives were significant components in all parts of the plant, with lutein being particularly abundant in tubular flowers (28.4%) and leaves (33.4%) .
Analytical Methods
Helenien is typically analyzed using high-performance liquid chromatography (HPLC) with photodiode array detection . This method allows for the separation and quantification of Helenien and other carotenoids based on their unique spectral characteristics and retention times.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume